molecular formula C8H6BrClF2 B2981675 2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene CAS No. 2168397-76-8

2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene

Cat. No.: B2981675
CAS No.: 2168397-76-8
M. Wt: 255.49
InChI Key: BCPCEYFPRILPKW-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H6BrClF2. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions with bromine and chlorine in the presence of catalysts such as iron(III) chloride or aluminum chloride. The difluoromethyl group can be introduced using reagents like difluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, methylation, and difluoromethylation steps, optimized for high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.

    Oxidation: Benzene derivatives with carboxylic acid or aldehyde groups.

    Reduction: Benzene derivatives with reduced halogen content or modified alkyl groups.

Scientific Research Applications

2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen and difluoromethyl groups, which can stabilize intermediates and transition states. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-chloro-5-(difluoromethyl)-3-methoxybenzene
  • 2-Bromo-1-chloro-5-(difluoromethyl)-3-fluorobenzene

Uniqueness

2-Bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-chloro-5-(difluoromethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPCEYFPRILPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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